molecular formula C10H14N2OS B2798296 2-Methyl-3-(thian-4-yloxy)pyrazine CAS No. 2197735-73-0

2-Methyl-3-(thian-4-yloxy)pyrazine

Cat. No.: B2798296
CAS No.: 2197735-73-0
M. Wt: 210.3
InChI Key: ZOJHBSLKUVYJSY-UHFFFAOYSA-N
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Description

2-Methyl-3-(thian-4-yloxy)pyrazine is a pyrazine derivative of interest in chemical and pharmaceutical research. This compound features a pyrazine ring system substituted with a methyl group and a thiane ether moiety, a structure that serves as a valuable scaffold in medicinal chemistry and drug discovery . It is provided as a high-purity material for laboratory research purposes. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly in the exploration of new active substances . As with all fine chemicals, proper handling procedures should be followed. This compound is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for personal use.

Properties

IUPAC Name

2-methyl-3-(thian-4-yloxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-10(12-5-4-11-8)13-9-2-6-14-7-3-9/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJHBSLKUVYJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(thian-4-yloxy)pyrazine typically involves the reaction of pyrazine with thian-4-ol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the thian-4-yloxy group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(thian-4-yloxy)pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Methyl-3-(thian-4-yloxy)pyrazine has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-3-(thian-4-yloxy)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Structural Analogs and Electronic Properties

Compound Substituents Molecular Weight Key Properties References
2-Methyl-3-(methylthio)pyrazine Methyl (C2), methylthio (C3) 140.21 g/mol High volatility; sulfur contributes to aroma (e.g., roasted notes)
2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine HCl Pyrrolidin-3-yloxy (C3), methyl (C2) 215.68 g/mol Enhanced solubility due to hydrochloride salt; potential CNS activity
Fused-ring pyrazine derivatives (e.g., compound 5 in ) Multiple fused pyrazine units Variable n-Type semiconductors; LUMO levels -3.24 to -3.78 eV; high electron affinity
2,5-Dimethylpyrazine Methyl (C2, C5) 108.14 g/mol Common Maillard product; imparts nutty, roasted aromas

Key Observations :

  • Aroma Profile: Sulfur-containing substituents (e.g., methylthio in ) contribute to pungent, roasted aromas, suggesting 2-methyl-3-(thian-4-yloxy)pyrazine may exhibit similar sulfurous notes, distinct from alkylpyrazines .

Pharmacological Activity Comparison

Compound Biological Activity Mechanism/Target References
Imidazo[1,2-a]pyrazines (e.g., 3a, 4a) Anticancer, antiviral Binding to G-rich loop (Gly28, Cys106)
Pyrazine-based kinase inhibitors (e.g., patents in ) Antiproliferative Inhibition of protein kinases (e.g., Bcr-Abl)
This compound (hypothetical) Potential CNS or antimicrobial activity Unknown; sulfur may enhance membrane penetration N/A

Key Observations :

  • The thian-4-yloxy group’s sulfur atom could improve bioavailability or target specificity compared to non-sulfur analogs, as seen in sulfur-containing drugs (e.g., β-lactam antibiotics) .
  • Imidazo[1,2-a]pyrazines demonstrate hinge-region binding in kinases, suggesting that bulky substituents (e.g., thian-4-yloxy) might sterically hinder similar interactions .

Role in Food Chemistry and Aroma

Compound Formation Pathway Aroma Contribution Concentration Trends References
This compound Likely via Maillard reaction Hypothetical: Sulfurous, earthy notes Stability under heat requires study N/A
2,5-Dimethylpyrazine Maillard reaction (e.g., lysine-glucose) Nutty, roasted Increases with roasting, then declines at high temps
Trimethylpyrazine Dipeptide-glucose reactions Potent roasted aroma Higher yields from dipeptides vs. free amino acids
Dimethyl trisulfide Maillard/Strecker degradation Sulfurous, cabbage-like Decreases with prolonged roasting

Key Observations :

  • Thermal Stability: Unlike 2,5-dimethylpyrazine, which peaks at moderate roasting times (), the thian-4-yloxy group’s thermal stability is unknown but may degrade into smaller sulfur volatiles (e.g., thiophenes) under high heat .
  • Synergy with Lipids : Pyrazines in plant-based meats () are enhanced by myoglobin, suggesting this compound could amplify roasted flavors in lipid-rich matrices .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-Methyl-3-(thian-4-yloxy)pyrazine?

Synthesis of this compound typically involves multi-step organic reactions. Critical steps include:

  • Ring formation : Pyrazine rings are often constructed via cyclization of thiosemicarbazides or hydrazine derivatives under reflux with ethanol or acetonitrile .
  • Substitution : Introducing the thian-4-yloxy group requires nucleophilic substitution reactions, using bases like sodium hydride or potassium carbonate to activate the pyrazine ring .
  • Purification : Crystallization via slow evaporation (e.g., from ethanol filtrates) ensures high purity, as seen in analogous pyrazine derivatives .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratios of precursors) and reaction times (e.g., 4–6 hours under reflux) improves efficiency .

Basic: How is structural characterization performed for this compound?

A combined experimental and computational approach is recommended:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen bonding patterns. Geometrically position H atoms with C—H = 0.93–0.96 Å and refine using Uiso parameters .
  • Spectroscopy : Employ <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions and FT-IR for functional group analysis (e.g., C–S stretching at ~600–700 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced: What methodologies are used to analyze its molecular interactions and biological activity?

  • Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to predict binding affinities to enzymes or receptors .
  • In vitro assays : Assess antimicrobial activity via microdilution (MIC values) or anti-inflammatory effects using COX-2 inhibition assays .
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., 2-Methyl-3-(methylthio)pyrazine) to identify critical substituents. For example, the thian-4-yloxy group may enhance lipophilicity and target engagement .

Advanced: How can computational modeling resolve contradictions in spectroscopic data?

  • Vibrational mode analysis : Simulate IR/Raman spectra using density functional theory (DFT) with B3LYP/6-31G* basis sets to assign peaks obscured by experimental noise .
  • Electronic transitions : Model UV-Vis spectra via time-dependent DFT to distinguish S1→S2 transitions from solvent effects .
  • Symmetry considerations : Ensure computational models account for molecular symmetries (e.g., pyrazine ring planarity) to align with experimental X-ray data .

Advanced: How should researchers address discrepancies in crystallographic refinement?

  • Multi-software validation : Cross-check SHELXL-refined structures with programs like Olex2 or Phenix to resolve ambiguities in electron density maps .
  • Twinning analysis : For high mosaicity crystals, use SHELXD to detect twinning and apply HKLF 5 format corrections .
  • Thermal parameters : Refine anisotropic displacement parameters (ADPs) for non-H atoms to improve accuracy in bond distance calculations .

Basic: What experimental factors influence tautomeric stability in pyrazine derivatives?

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize thione tautomers via hydrogen bonding, while non-polar solvents favor thiol forms .
  • pH dependence : Acidic conditions protonate nitrogen atoms, shifting tautomeric equilibria. Monitor via pH-dependent NMR .
  • Temperature : Elevated temperatures increase tautomer interconversion rates, observable through variable-temperature FT-IR .

Advanced: How do structural modifications impact its reactivity and applications?

  • Electrophilic substitution : Electron-donating groups (e.g., methyl) activate the pyrazine ring for halogenation or nitration, while electron-withdrawing groups (e.g., thian-4-yloxy) direct reactions to specific positions .
  • Coordination chemistry : The pyrazine nitrogen and thian-4-yloxy sulfur act as ligands for transition metals (e.g., Cu<sup>II</sup> or Fe<sup>III</sup>), studied via X-ray crystallography and magnetic susceptibility .
  • Biological compatibility : Structural analogs with piperidine or morpholine substituents show enhanced blood-brain barrier penetration, suggesting potential CNS applications .

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